2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal
Overview
Description
2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the biphenyl structure, along with a propanal group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent.
Addition of the Methoxy Group: The methoxy group is added via a methylation reaction using a methylating agent such as dimethyl sulfate.
Formation of the Propanal Group: The propanal group is introduced through an aldehyde formation reaction, typically involving ozonolysis of an olefin precursor.
Industrial Production Methods
Industrial production of 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanoic acid.
Reduction: 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal is used in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The fluorine atom and methoxy group contribute to its binding affinity and specificity . The pathways involved include signal transduction and metabolic processes, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxyphenol
- 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)-methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)
Uniqueness
2-(2-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-yl)propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group on the biphenyl core enhances its stability and binding properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11(10-18)13-5-8-15(16(17)9-13)12-3-6-14(19-2)7-4-12/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLFDFXCUUXXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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